molecular formula C8H10O2 B043209 2-Methoxybenzyl alcohol CAS No. 612-16-8

2-Methoxybenzyl alcohol

Cat. No. B043209
CAS RN: 612-16-8
M. Wt: 138.16 g/mol
InChI Key: WYLYBQSHRJMURN-UHFFFAOYSA-N
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Patent
US05892039

Procedure details

To a solution of 1-hydroxymethyl-2-methoxy-benzene (28.7 g, 0.207 mol) in CH2Cl2 (574 mL) at 0° C. under nitrogen was added slowly PBr3 (13.66 mL, 0.145 mol). After stirring for an additional 1.5 hours, MeOH (13.66 mL) was added and stirred for 5 minutes. To this mixture was added dropwise 10% Na2CO3 (2 mL) solution and stirred for 5 minutes. The mixture was then washed with 10% Na2CO3 (50 mL, 2×) and brine (100 mL). It was dried over MgSO4, and filtered. The filtrate was removed under vacuum to give an oil (40 g) of 1-bromomethyl-2-methoxy-benzene. This material was used without purification.
Quantity
28.7 g
Type
reactant
Reaction Step One
Name
Quantity
13.66 mL
Type
reactant
Reaction Step One
Quantity
574 mL
Type
solvent
Reaction Step One
Name
Quantity
13.66 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].P(Br)(Br)[Br:12].CO.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:12][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
28.7 g
Type
reactant
Smiles
OCC1=C(C=CC=C1)OC
Name
Quantity
13.66 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
574 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13.66 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
WASH
Type
WASH
Details
The mixture was then washed with 10% Na2CO3 (50 mL, 2×) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was removed under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 137.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.